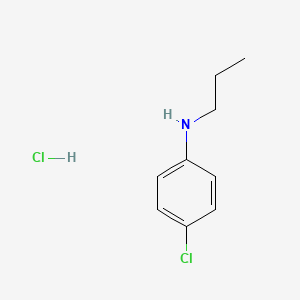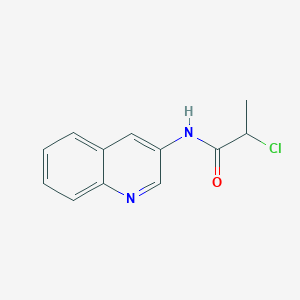
2-Chloro-N-quinolin-3-ylpropanamide
Übersicht
Beschreibung
“2-Chloro-N-quinolin-3-ylpropanamide” is a chemical compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 . It is used in scientific research due to its unique properties, making it suitable for various applications, including drug synthesis and organic reactions.
Molecular Structure Analysis
The molecular structure of “2-Chloro-N-quinolin-3-ylpropanamide” consists of 12 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact linear structure formula is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving “2-Chloro-N-quinolin-3-ylpropanamide” are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-N-quinolin-3-ylpropanamide” are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
One of the significant applications of compounds similar to 2-Chloro-N-quinolin-3-ylpropanamide is in antimalarial activity. Werbel et al. (1986) synthesized a series of compounds including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, which showed promising activity against resistant strains of Plasmodium berghei in mice and in primate models. These compounds demonstrated excellent antimalarial activity, and their pharmacokinetic properties suggest potential for extended protection against infection even with oral administration, encouraging clinical trials in humans (Werbel et al., 1986).
Neuroprotective and Antioxidant Properties
Compounds structurally similar to 2-Chloro-N-quinolin-3-ylpropanamide have been studied for their neuroprotective properties. Studies have indicated that certain quinolinic acid derivatives are potential neurotoxins and that compounds like 4-chloro-3-hydroxyanthranilate can attenuate accumulations of neurotoxic agents, thereby reducing the severity of neurological deficits following spinal cord injury (Blight et al., 1995). Furthermore, Vogt et al. (2018) explored the antioxidant effects of quinolone derivatives with organoselenium groups, like 7-chloro-4-phenylselenyl-quinoline (PSQ), which showed efficacy against oxidative stress in brain diseases, emphasizing the critical role of phenylselenyl groups in the antioxidant activity of these compounds (Vogt et al., 2018).
Gastrointestinal and Hormonal Therapeutics
The therapeutic potential of quinoline derivatives extends to gastrointestinal and hormonal treatments. OPC-12759, a compound structurally akin to 2-Chloro-N-quinolin-3-ylpropanamide, was found to prevent gastric mucosal damage induced by necrotizing agents, potentially through the enhancement of the generation of endogenous prostaglandins (Yamasaki et al., 1987). Additionally, compounds with a quinolone core have shown promise as antagonists for the gonadotropin-releasing hormone receptor, with potential applications in the treatment of hormone-dependent conditions (DeVita et al., 2001).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-quinolin-3-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8(13)12(16)15-10-6-9-4-2-3-5-11(9)14-7-10/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZIQRTWMQQNOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-quinolin-3-ylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol](/img/structure/B1454151.png)
![4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1454152.png)

![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1454156.png)
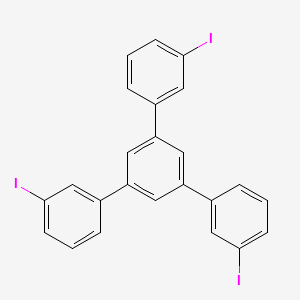

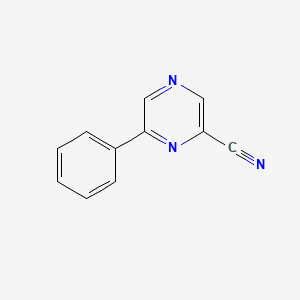
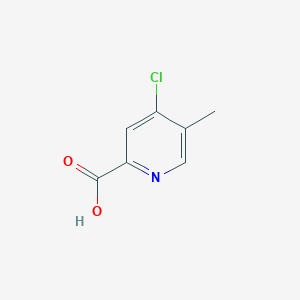
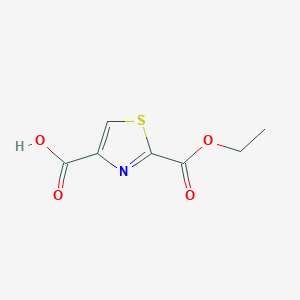
![2-[(4-Chlorophenyl)methyl]pentanedioic acid](/img/structure/B1454165.png)


![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)
